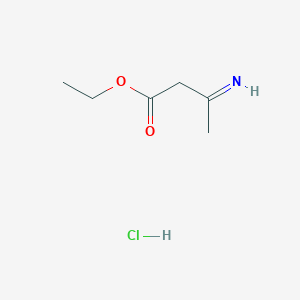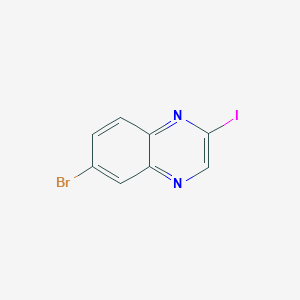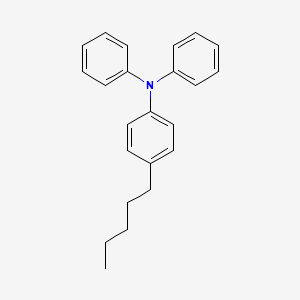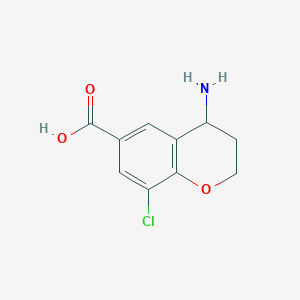
Ethyl3-iminobutanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl3-iminobutanoatehydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a hydrochloride salt of ethyl 3-iminobutanoate, which is an ester derivative of 3-aminobutanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl3-iminobutanoatehydrochloride can be synthesized through the esterification of 3-aminobutanoic acid with ethanol in the presence of hydrochloric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process. The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification methods such as preparative high-performance liquid chromatography (prep-HPLC) can further enhance the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl3-iminobutanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-iminobutanoic acid.
Reduction: Formation of ethyl 3-aminobutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl3-iminobutanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of ethyl3-iminobutanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its ester and amine groups allow it to participate in hydrogen bonding and other interactions with biological molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Ethyl3-iminobutanoatehydrochloride can be compared with other similar compounds such as:
Ethyl 3-aminobutanoate: Lacks the hydrochloride group, which may affect its solubility and reactivity.
3-Aminobutanoic acid: The parent compound, which lacks the ester group and has different chemical properties.
Ethyl 3-aminobutyrate: A similar ester derivative with slight variations in structure and reactivity.
The uniqueness of this compound lies in its combination of ester and amine functionalities, which provide it with distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H12ClNO2 |
|---|---|
Poids moléculaire |
165.62 g/mol |
Nom IUPAC |
ethyl 3-iminobutanoate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3-9-6(8)4-5(2)7;/h7H,3-4H2,1-2H3;1H |
Clé InChI |
YWFIJWZRDNFCKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13127974.png)


![(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13127992.png)






![2-aminoethyl [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyheptadec-4-enyl] hydrogen phosphate](/img/structure/B13128023.png)
![[2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro-](/img/structure/B13128029.png)


